molecular formula C11H11ClFNO B7528623 N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide

N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide

Cat. No. B7528623
M. Wt: 227.66 g/mol
InChI Key: DZJBYWNPYILXIW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopropane carboxamides and is known to exhibit potent pharmacological activity.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. The compound has also been shown to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to possess anticonvulsant and anxiolytic properties. Moreover, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide is its potent pharmacological activity. The compound has been found to exhibit analgesic, anti-inflammatory, anticonvulsant, and anxiolytic properties in preclinical studies. Moreover, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
However, one of the main limitations of N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in vivo. Moreover, the compound has been found to exhibit some toxic effects at high doses, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide. One potential direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent analgesic and anti-inflammatory activity in preclinical studies. It has also been shown to possess anticonvulsant and anxiolytic properties. Moreover, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c1-6-4-8(6)11(15)14-7-2-3-10(13)9(12)5-7/h2-3,5-6,8H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJBYWNPYILXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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